molecular formula C10H13BrN2 B178486 3-Bromo-5-(piperidin-2-yl)pyridine CAS No. 179119-97-2

3-Bromo-5-(piperidin-2-yl)pyridine

Cat. No.: B178486
CAS No.: 179119-97-2
M. Wt: 241.13 g/mol
InChI Key: DDOMWRSTHXDLLF-UHFFFAOYSA-N
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Description

3-Bromo-5-(piperidin-2-yl)pyridine (CAS: 179119-97-2) is a heterocyclic compound featuring a pyridine core substituted with a bromine atom at position 3 and a piperidin-2-yl group at position 3. Its molecular formula is C₁₀H₁₂BrN₂, with a molecular weight of 255.12 g/mol. This compound is classified as a secondary amine and serves as a versatile intermediate in medicinal chemistry and organic synthesis. Key applications include its role as a precursor for cholinergic drugs targeting gastrointestinal disorders and as a building block in organic electroluminescent devices .

Properties

IUPAC Name

3-bromo-5-piperidin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-9-5-8(6-12-7-9)10-3-1-2-4-13-10/h5-7,10,13H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOMWRSTHXDLLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90398064
Record name 3-bromo-5-(piperidin-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179119-97-2
Record name 3-bromo-5-(piperidin-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of Pyridine Derivatives

Selective bromination is commonly achieved using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine under controlled conditions. For instance, starting from a 5-substituted pyridine, bromination at the 3-position can be accomplished by:

  • Dissolving the pyridine precursor in an appropriate solvent such as acetonitrile.
  • Adding N-bromosuccinimide (NBS) at room temperature.
  • Stirring the reaction mixture for 1 hour.
  • Work-up involves dilution with ethyl acetate, aqueous washes (NaHCO3, brine), drying, and solvent removal.
  • Purification by silica gel chromatography yields the 3-bromopyridine intermediate.

This method provides high regioselectivity and yields up to 89% for 5-bromo-3-iodopyrazolo[1,5-a]pyridine analogs, indicating its applicability for bromopyridine synthesis.

Introduction of Piperidin-2-yl Group

The piperidin-2-yl substituent can be introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination:

  • Nucleophilic Substitution: Using a suitable piperidine derivative as a nucleophile, substitution at the 5-position can be performed under basic conditions.
  • Cross-Coupling Reaction: The 3-bromo-5-halopyridine intermediate can undergo palladium-catalyzed amination with piperidine or its derivatives. Typical conditions involve:
    • Pd catalyst (e.g., Pd2(dba)3 or Pd(OAc)2)
    • Ligands such as BINAP or Xantphos
    • Base such as sodium tert-butoxide or potassium carbonate
    • Solvent like toluene or dioxane
    • Heating at 80–110°C for several hours.

This method allows for efficient C-N bond formation with good yields and functional group tolerance.

Purification and Characterization

After synthesis, the compound is purified by chromatography and characterized by:

  • NMR spectroscopy (1H, 13C) to confirm substitution pattern.
  • Mass spectrometry (ESI-MS or APCI-MS) to verify molecular weight.
  • HPLC to assess purity.
  • Melting point determination for physical characterization.

For biological studies, 3-Bromo-5-(piperidin-2-yl)pyridine is often prepared as stock solutions:

Amount of Compound 1 mg 5 mg 10 mg
1 mM Solution Volume (mL) 4.1471 20.7357 41.4714
5 mM Solution Volume (mL) 0.8294 4.1471 8.2943
10 mM Solution Volume (mL) 0.4147 2.0736 4.1471

Preparation involves dissolving the compound in DMSO to make a master stock, followed by dilution with solvents such as PEG300, Tween 80, corn oil, or water in a stepwise manner ensuring clarity at each step.

Step Procedure Reagents/Conditions Notes
1 Bromination of pyridine NBS, MeCN, RT, 1 h High regioselectivity, yields ~89%
2 Introduction of piperidin-2-yl Pd-catalyzed amination, base, toluene, 80–110°C Efficient C-N bond formation
3 Purification Silica gel chromatography Confirm purity and structure
4 Stock solution preparation Dissolve in DMSO, dilute with PEG300, Tween 80, corn oil Ensure clear solution before next solvent
  • The use of NBS for selective bromination is well-documented and provides high yields with minimal side reactions.
  • Palladium-catalyzed amination offers versatility in introducing the piperidin-2-yl group with good functional group tolerance.
  • Maintaining solution clarity during formulation is critical for in vivo applications.
  • Optimization of reaction conditions (temperature, solvent, catalyst loading) can further improve yields and purity.

The preparation of this compound is effectively achieved through selective bromination followed by palladium-catalyzed amination. The methods provide good yields and reproducibility suitable for both research and pharmaceutical applications. Proper formulation techniques ensure the compound’s utility in biological assays.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(piperidin-2-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation Reactions: The piperidine ring can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: The pyridine ring can be reduced to form dihydropyridine or piperidine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines or thiols. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), or potassium permanganate (KMnO4) are used under mild to moderate conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products:

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Products include N-oxides and other oxidized derivatives.

    Reduction Reactions: Products include dihydropyridine or fully reduced piperidine derivatives.

Scientific Research Applications

Chemistry: 3-Bromo-5-(piperidin-2-yl)pyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and can be used in cross-coupling reactions such as Suzuki or Heck reactions.

Biology: In biological research, this compound is used to study the structure-activity relationships (SAR) of various bioactive molecules. It can be incorporated into drug-like molecules to investigate their biological properties and potential therapeutic applications.

Medicine: this compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its unique structure makes it a valuable scaffold for designing molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(piperidin-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The bromine atom and piperidine ring can interact with active sites or binding pockets of proteins, leading to inhibition or modulation of their activity. The exact molecular targets and pathways involved vary depending on the specific biological context and the structure of the compound being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional uniqueness of 3-bromo-5-(piperidin-2-yl)pyridine becomes evident when compared to analogs with variations in substituents, ring systems, or electronic properties. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties References
This compound C₁₀H₁₂BrN₂ 255.12 Bromine (position 3), piperidine (position 5) Cholinergic drug synthesis, organic electroluminescent materials
3-Bromo-5-(pyrrolidin-2-yl)pyridine C₉H₁₀BrN₂ 241.10 Bromine (position 3), pyrrolidine (position 5) Not explicitly stated, but likely used in medicinal chemistry (similar to piperidine analogs)
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine C₁₃H₁₈BBrNO₂ 324.01 Bromine (position 3), boronate ester (position 5) Suzuki-Miyaura cross-coupling reactions, pharmaceutical intermediates
3-Bromo-5-methoxypyridine C₆H₆BrNO 188.02 Bromine (position 3), methoxy (position 5) Intermediate in fine chemicals and pharmaceuticals (electron-donating methoxy group)
5-Bromo-2-(2-methylpiperidin-1-yl)pyridine C₁₁H₁₅BrN₂ 255.15 Bromine (position 5), methyl-piperidine (position 2) Unknown; methyl group may enhance lipophilicity and binding affinity

Key Observations:

  • Piperidine vs.
  • Boronate Ester Functionalization: The boronate ester substituent in 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine enables participation in cross-coupling reactions, a property absent in the non-borated target compound .
  • Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in 3-bromo-5-methoxypyridine donates electron density to the pyridine ring, altering its electronic properties and reactivity compared to the electron-neutral piperidine substituent .

Physicochemical and Electronic Properties

Experimental and computational studies highlight differences in electronic behavior and nonlinear optical (NLO) properties:

  • This compound : Exhibits moderate NLO activity due to charge transfer between the bromine and piperidine groups, as demonstrated by density functional theory (DFT) calculations .
  • 3,5-Bis(naphthalen-1-yl)pyridine : A related compound without bromine or piperidine substituents shows enhanced NLO properties due to extended π-conjugation, underscoring the impact of aromatic substituents on optical behavior .
  • Amino/Hydroxy Derivatives: Compounds like 5-amino-3-bromo-2-methylpyridine (CAS: N/A) and 2-amino-5-bromo-3-hydroxypyridine (CAS: 39903-01-0) exhibit increased solubility in polar solvents due to hydrogen-bonding capabilities, a feature less prominent in the target compound .

Biological Activity

3-Bromo-5-(piperidin-2-yl)pyridine, identified by its CAS number 179119-97-2, is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a bromine atom at the 3-position and a piperidine moiety at the 5-position, which influences its pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves bromination of 5-(piperidin-2-yl)pyridine derivatives. Various methods have been employed, including electrophilic aromatic substitution reactions and coupling reactions with piperidine derivatives under controlled conditions. The synthetic route can significantly affect the yield and purity of the final product, which is crucial for subsequent biological testing.

1. Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies indicate that compounds with similar structures exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest that modifications in the piperidine or pyridine ring can enhance antibacterial efficacy.

CompoundMIC (μg/mL)Activity Type
This compoundTBDAntibacterial
Related Compound A15.625Antistaphylococcal
Related Compound B62.5Antienterococcal

2. Antiparasitic Activity

Research has shown that modifications in the structure of pyridine derivatives can lead to significant antiparasitic activity. For instance, compounds with piperidine substitutions have demonstrated potent effects against parasites, with EC50 values indicating effective concentrations required for half-maximal inhibition. The structure-activity relationship (SAR) studies reveal that polar functionalities in the piperidine ring can enhance metabolic stability and solubility, thereby improving biological activity.

CompoundEC50 (μM)Activity Type
This compoundTBDAntiparasitic
Compound C0.010High Potency
Compound D0.577Moderate Potency

The mechanism by which this compound exerts its biological effects may involve interaction with specific biological targets such as enzymes or receptors involved in bacterial cell wall synthesis or metabolic pathways in parasites. Studies on similar compounds suggest that they may inhibit protein synthesis or disrupt nucleic acid production in bacteria.

Case Studies

Numerous studies have explored the biological activities of pyridine derivatives similar to this compound:

  • Antibacterial Efficacy Study : A study published in MDPI demonstrated that a series of pyridine derivatives exhibited varying degrees of antibacterial activity against MRSA, with some compounds showing MIC values as low as 15.625 μg/mL . The study emphasized the importance of structural modifications in enhancing potency.
  • Antiparasitic Activity Assessment : Research indicated that certain piperidine-substituted pyridines displayed remarkable antiparasitic activity, with EC50 values significantly lower than those of traditional antiparasitic agents . This highlights the potential for developing new treatments based on these scaffolds.

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